molecular formula C12H7F B107513 5-Fluoroacenaphthylene CAS No. 17521-01-6

5-Fluoroacenaphthylene

Cat. No.: B107513
CAS No.: 17521-01-6
M. Wt: 170.18 g/mol
InChI Key: PHZMHQUNNJNUGP-UHFFFAOYSA-N
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Description

5-Fluoroacenaphthylene is a chemical compound with the molecular formula C12H9F . It is also known by other names such as 5-Fluoro-1,2-dihydroacenaphthylene .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The average mass of the molecule is 172.198 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.198 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodologies : 5-Fluoroacenaphthylene can be synthesized using high-temperature gas-phase cyclisation reactions, as demonstrated by the synthesis of this compound through flash vacuum thermolysis (FVT) of 1-ethynyl-5-fluoronaphthalene. This process illustrates the utility of these methods for producing fluorosubstituted cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs) (Luthe, Wiersum, & Brinkman, 2005).
  • NMR Spectroscopy Characterization : Complete NMR (1H, 13C, and 19F) chemical shifts and coupling constants for this compound have been assigned, facilitating comprehensive analysis and comparison with parent PAHs. This characterization is critical for analytical, environmental, toxicological, and mechanistic studies (Lutnaes et al., 2005).

Molecular Interactions and Structural Analysis

  • Intermolecular Interactions : Research on spiroacenaphthylene structures, including derivatives of this compound, has revealed the presence of weak intramolecular C-H···O interactions. These studies provide insights into the molecular arrangements and interactions within these compounds (Suresh et al., 2012).

Applications in Antitumor Activity and Polymerization

  • Antitumor Activity : Studies have utilized acenaphthylene derivatives, such as this compound, in synthesizing novel compounds with potential antitumor activities. These derivatives have been tested against various cancer cell lines, contributing to the development of new cancer therapies (Xu et al., 2021).
  • Polymerization Processes : Research has also focused on the synthesis and characterization of compounds like 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene for ethylene polymerization, highlighting the role of such derivatives in advanced polymerization techniques (Katla et al., 2016).

Safety and Hazards

Specific safety and hazard information for 5-Fluoroacenaphthylene is not available in the resources. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

5-fluoroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMHQUNNJNUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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